molecular formula C7H6Cl3N3O B1523073 3-Amino-1-(2,4,6-trichlorophenyl)urea CAS No. 1094755-66-4

3-Amino-1-(2,4,6-trichlorophenyl)urea

Cat. No.: B1523073
CAS No.: 1094755-66-4
M. Wt: 254.5 g/mol
InChI Key: LYZMZOMELGNPJN-UHFFFAOYSA-N
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Description

3-Amino-1-(2,4,6-trichlorophenyl)urea is a chemical compound with the molecular formula C7H6Cl3N3O . It has a molecular weight of 254.50 .


Molecular Structure Analysis

The molecular structure of this compound consists of seven carbon atoms, six hydrogen atoms, three chlorine atoms, three nitrogen atoms, and one oxygen atom .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available resources, compounds with similar structures have been used in various chemical reactions .

Scientific Research Applications

Corrosion Inhibition

One application of derivatives of 3-Amino-1-(2,4,6-trichlorophenyl)urea is in the field of corrosion inhibition. For example, 1,3,5-triazinyl urea derivatives have been evaluated for their effectiveness in inhibiting mild steel corrosion in acidic environments. These compounds demonstrate strong adsorption on the mild steel surface, leading to the formation of a protective layer that significantly reduces corrosion. This action is attributed to the active centers within the molecules, suggesting that similar structures, potentially including this compound derivatives, could serve similar purposes (Mistry et al., 2011).

Electro-Fenton Degradation of Antimicrobials

Another application area is the degradation of antimicrobials such as triclosan and triclocarban using electro-Fenton systems. The study on the electro-Fenton degradation process highlights the potential of using derivatives for environmental remediation, specifically in breaking down persistent organic pollutants in water. The involvement of hydroxyl radicals in this process indicates that this compound derivatives could be functional in similar environmental applications (Sirés et al., 2007).

Synthesis and Biological Activity of Novel Derivatives

Research has also been conducted on the synthesis of novel derivatives of this compound, evaluating their biological activities. For instance, the creation of 4,5‐disubstituted thiazolyl urea derivatives and their promising antitumor activities showcase the chemical's versatility in pharmaceutical applications. Such derivatives provide a foundation for further exploration into anticancer and antimicrobial agents, demonstrating the broad utility of this compound in medicinal chemistry (Ling et al., 2008).

Environmental and Biochemical Studies

Moreover, derivatives of this compound are involved in environmental and biochemical studies. For example, investigations into the microbial degradation of substituted urea herbicides reveal the potential for bioremediation applications. The ability of specific bacteria to degrade substances like diuron, which shares structural similarities with this compound, suggests that research into the environmental fate and microbial interactions of such chemicals is essential for understanding and mitigating their impact on ecosystems (Murray et al., 1969).

Safety and Hazards

The safety data sheet for a similar compound, 3-Amino-1-(2,4,6-trichlorophenyl)-5-pyrazolone, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

1-amino-3-(2,4,6-trichlorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl3N3O/c8-3-1-4(9)6(5(10)2-3)12-7(14)13-11/h1-2H,11H2,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYZMZOMELGNPJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)NC(=O)NN)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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